5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a pyrrolidine ring linked through an ether bond
Mechanism of Action
Target of Action
Similar compounds have been shown to target proteins involved in detoxification and clearance of foreign toxic substances from the body .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions. This process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which result in the formation of new carbon–carbon bonds. This could potentially lead to the synthesis of new organic compounds .
Action Environment
It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Ether Formation: The pyrrolidine ring is then linked to the pyrimidine ring through an ether bond, often using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonyl and pyrimidine groups on biological systems.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties. The presence of both chloro and sulfonyl groups enhances its reactivity and potential for forming strong interactions with biological targets.
Properties
IUPAC Name |
5-chloro-2-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c1-10-13(17)3-2-4-14(10)24(21,22)20-6-5-12(9-20)23-15-18-7-11(16)8-19-15/h2-4,7-8,12H,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDNXLODMDOELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.